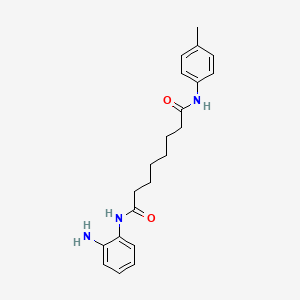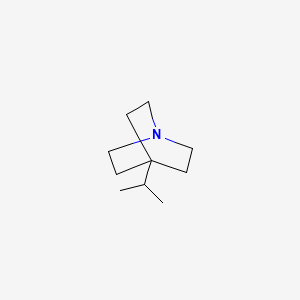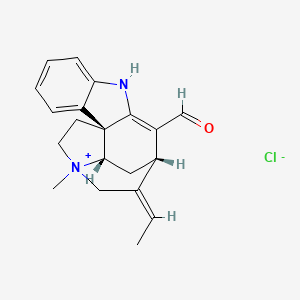
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide is a compound that belongs to the class of histone deacetylase inhibitors. These inhibitors have gained significant attention due to their potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders . This compound is specifically known for its slow, tight-binding inhibition of class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide involves the reaction of specific amines with pimelic acid derivatives. The reaction typically requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired compound . The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, along with advanced purification techniques to achieve high purity levels. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical properties. These derivatives are often studied for their potential therapeutic applications and biological activities .
科学的研究の応用
作用機序
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide exerts its effects by inhibiting the activity of class I histone deacetylases (HDAC1, HDAC2, and HDAC3). The compound binds tightly to the active site of these enzymes, preventing them from deacetylating histone proteins. This inhibition leads to an increase in acetylated histones, resulting in changes in gene expression and cellular functions . The compound shows a preference for HDAC3, with a binding affinity significantly higher than for HDAC1 .
類似化合物との比較
Similar Compounds
Suberoylanilide Hydroxamic Acid (SAHA): A fast-on/fast-off HDAC inhibitor with broad activity against class I and class II HDACs.
Trichostatin A (TSA): A potent HDAC inhibitor with activity against both class I and class II HDACs.
Valproic Acid (VPA): A well-known HDAC inhibitor used in the treatment of epilepsy and bipolar disorder.
Uniqueness
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide is unique due to its slow, tight-binding inhibition of class I HDACs, particularly HDAC3. This distinctive binding mechanism results in prolonged inhibition and reduced toxicity compared to other HDAC inhibitors like SAHA and TSA . The compound’s preference for HDAC3 makes it a valuable tool for studying the specific roles of this enzyme in various biological processes .
特性
分子式 |
C21H27N3O2 |
|---|---|
分子量 |
353.46 |
IUPAC名 |
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide |
InChI |
InChI=1S/C21H27N3O2/c1-16-12-14-17(15-13-16)23-20(25)10-4-2-3-5-11-21(26)24-19-9-7-6-8-18(19)22/h6-9,12-15H,2-5,10-11,22H2,1H3,(H,23,25)(H,24,26) |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1149877.png)

